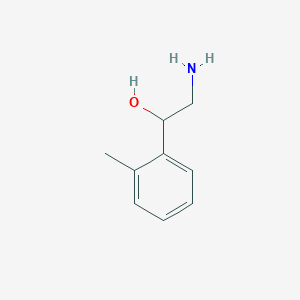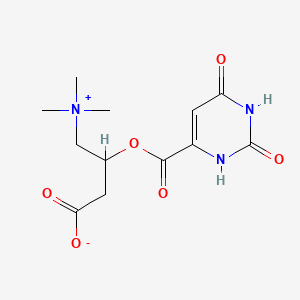
β-py-C10-HPM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-py-C10-HPM, also known as 1-Hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphomethanol, is a water-soluble, cell-impermeant, pH-insensitive and non-fixable analog . It has a molecular weight of 800.98 .
Molecular Structure Analysis
The molecular structure of β-py-C10-HPM is complex, with a molecular formula of C46H66O8P . It is a phospholipid wherein one or both fatty acid esters are replaced by fluorescent fatty acid esters .Applications De Recherche Scientifique
Alkaloid Analysis in Food :
- Tetrahydro-β-carbolines (THβCs) and β-carbolines (βCs) are naturally occurring alkaloids in foods. Their analysis is important due to their biological relevance. Methods like RP-HPLC with fluorescence detection and HPLC–MS are employed for quantitative analysis of these compounds in food (Herraiz, 2000).
Chromatographic Analysis :
- The application of UV–vis detection-HPLC method for the rapid determination of compounds like lycopene and β-carotene in vegetables has been optimized. This method is crucial for understanding the distribution and concentration of these compounds in different foods (Barba et al., 2006).
Heterochromatin-Associated Protein Research :
- Research on HP1, a heterochromatin-associated nonhistone chromosomal protein in Drosophila, provides insights into chromosomal structures and functions. This has implications in understanding genetic regulation and chromosomal organization (James et al., 1989).
Stem Cell Research :
- The generation of functional β cells from human pluripotent stem cells is a significant area of research for diabetes treatment. Studies focus on developing methodologies for deriving pancreatic β-like cells and overcoming experimental challenges for clinical applications (Loo et al., 2018).
Pharmacokinetics Studies :
- The development and validation of LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF have been crucial for understanding the pharmacokinetics of this compound in clinical trials, especially for treating diseases like Niemann-Pick type C1 (Jiang et al., 2014).
Environmental Analysis :
- Cyclodextrin-enhanced fluorescence methods have been developed for determining certain pesticides in water. This highlights the use of cyclodextrins in environmental analysis and monitoring (Coly & Aaron, 1998).
Therapeutic Development for Rare Diseases :
- Research on β-cyclodextrin-based polymer prodrugs (ORX-301) has shown potential for treating Niemann-Pick Type C1 disorder. These prodrugs have demonstrated improved efficacy and pharmacokinetic profiles compared to existing treatments (Kulkarni et al., 2018).
Liver Disease Research :
- Studies on complement C1q and its role in hepatic progenitor cells expansion in inflammatory liver diseases provide insights into hepatocarcinogenesis and potential therapeutic targets (Ho et al., 2020).
Cement and Building Materials Research :
- The impact of calcium sulphoaluminate cement on the mechanical strength and waterproof properties of beta-hemihydrate phosphogypsum offers advancements in building materials technology (Jin et al., 2020).
Gene Therapy Research :
- The development of highly branched poly(β-amino ester) polymers for gene delivery shows promise in nonviral gene therapy, addressing challenges in safe and efficient gene delivery vectors (Zhou et al., 2016).
Mécanisme D'action
β-py-C10-HPM has been used as a polar tracer for following cell division, cell lysis, or liposome fusion . It is also used to elucidate the effect of extrinsic species such as Ca 2+, platelet-activating factor, drugs, membrane-associated proteins, and ethanol on lipid bilayer structure and dynamics .
Orientations Futures
While specific future directions for β-py-C10-HPM are not mentioned in the search results, phospholipids and their analogs have a promising future in various fields such as drug delivery vehicles and cell transfection agents . Their interaction with bilayer membranes is a key area of ongoing research .
Propriétés
Numéro CAS |
223769-62-8 |
|---|---|
Nom du produit |
β-py-C10-HPM |
Formule moléculaire |
C46H66NaO8P |
Poids moléculaire |
800.98 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




